molecular formula C16H28N2Se3 B14162419 [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate CAS No. 84405-20-9

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate

Cat. No.: B14162419
CAS No.: 84405-20-9
M. Wt: 485.3 g/mol
InChI Key: YPSMMYRBOKGROU-UHFFFAOYSA-N
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Description

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is a complex organoselenium compound It is known for its unique chemical structure, which includes selenium atoms, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate typically involves the reaction of cyclohexylamine and methyl isocyanate with selenium-containing reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate can undergo various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atoms to selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can result in the formation of new organoselenium compounds with different functional groups.

Scientific Research Applications

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a valuable tool in studying selenium’s biological roles and its incorporation into proteins.

    Medicine: Research is ongoing into its potential use as an antioxidant or in the development of selenium-based drugs.

    Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: Another selenium-containing amino acid used in the study of selenium metabolism.

    Diphenyl diselenide: A simple organoselenium compound used in organic synthesis and as a precursor to other selenium compounds.

Uniqueness

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is unique due to its dual selenium atoms and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications, distinguishing it from simpler selenium compounds.

Properties

CAS No.

84405-20-9

Molecular Formula

C16H28N2Se3

Molecular Weight

485.3 g/mol

IUPAC Name

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate

InChI

InChI=1S/C16H28N2Se3/c1-17(13-9-5-3-6-10-13)15(19)21-16(20)18(2)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3

InChI Key

YPSMMYRBOKGROU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=[Se])[Se]C(=[Se])N(C)C2CCCCC2

Origin of Product

United States

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